

4-Methylumbelliferyl-galactopyranoside fluorescence spectrum

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Compound of Interest

Compound Name: 4-Methylumbelliferyl-galactopyranoside

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An in-depth technical guide on the core fluorescent properties and applications of 4-Methylumbelliferyl- β -D-galactopyranoside (MUG). This document is intended for researchers, scientists, and drug development professionals.

Introduction

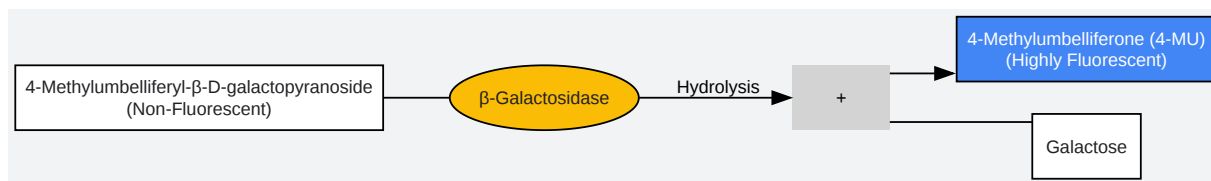
4-Methylumbelliferyl- β -D-galactopyranoside (MUG) is a pivotal tool in biochemical and cellular assays. It is a fluorogenic substrate, meaning it is not inherently fluorescent. However, upon enzymatic cleavage by β -galactosidase, it releases the highly fluorescent product, 4-Methylumbelliferone (4-MU).^{[1][2]} This process forms the basis of a sensitive and widely used method for quantifying β -galactosidase activity in various research and diagnostic applications, including as a reporter gene in molecular biology.^{[3][4]}

This guide provides a comprehensive overview of the fluorescence properties of the 4-MU product, detailed experimental protocols for its use, and the underlying biochemical principles.

Principle of Fluorogenic Activation

The utility of MUG as a substrate lies in its conversion to a fluorescent compound by a specific enzyme. The β -galactosidase enzyme catalyzes the hydrolysis of the glycosidic bond in MUG, yielding galactose and 4-Methylumbelliferone (4-MU).^[5] While MUG is non-fluorescent, the resulting 4-MU molecule exhibits strong blue fluorescence, particularly under alkaline

conditions.[6][7] The intensity of this fluorescence is directly proportional to the amount of 4-MU produced, which in turn corresponds to the activity of the β -galactosidase enzyme.



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Caption: Enzymatic cleavage of MUG by β -galactosidase.

Quantitative Fluorescence Data of 4-Methylumbelliferone (4-MU)

The fluorescence of 4-MU is highly dependent on environmental conditions, most notably pH. The deprotonation of the 7-hydroxyl group at alkaline pH results in a significant increase in fluorescence intensity.[8][9][10] The key spectral properties are summarized below.

Property	Value	Conditions
Excitation Maximum (λ_{ex})	320 nm	Low pH (1.97-6.72)[8][11]
360 nm	High pH (>9)[8][11][12]	
365 nm	0.15 M glycine buffer, pH 10.2[13]	
370 nm	pH 7.4[2]	
380 nm	Water[13]	
385 nm	pH 10.4[2]	
Emission Maximum (λ_{em})	445 nm	0.15 M glycine buffer, pH 10.2[13]
445 - 455 nm	pH-dependent[8][11]	
448 nm	General[12]	
454 nm	Water[13]	
460 nm	General, upon enzymatic cleavage[8]	
pKa (7-hydroxyl group)	~7.8	
Quantum Yield (Φ_f)	0.63	0.1 M phosphate buffer, pH 10[8]
Molar Extinction Coefficient (ϵ)	Data not consistently available	

Experimental Protocols

This section outlines a typical workflow for a fluorometric β -galactosidase assay using MUG in a 96-well plate format.

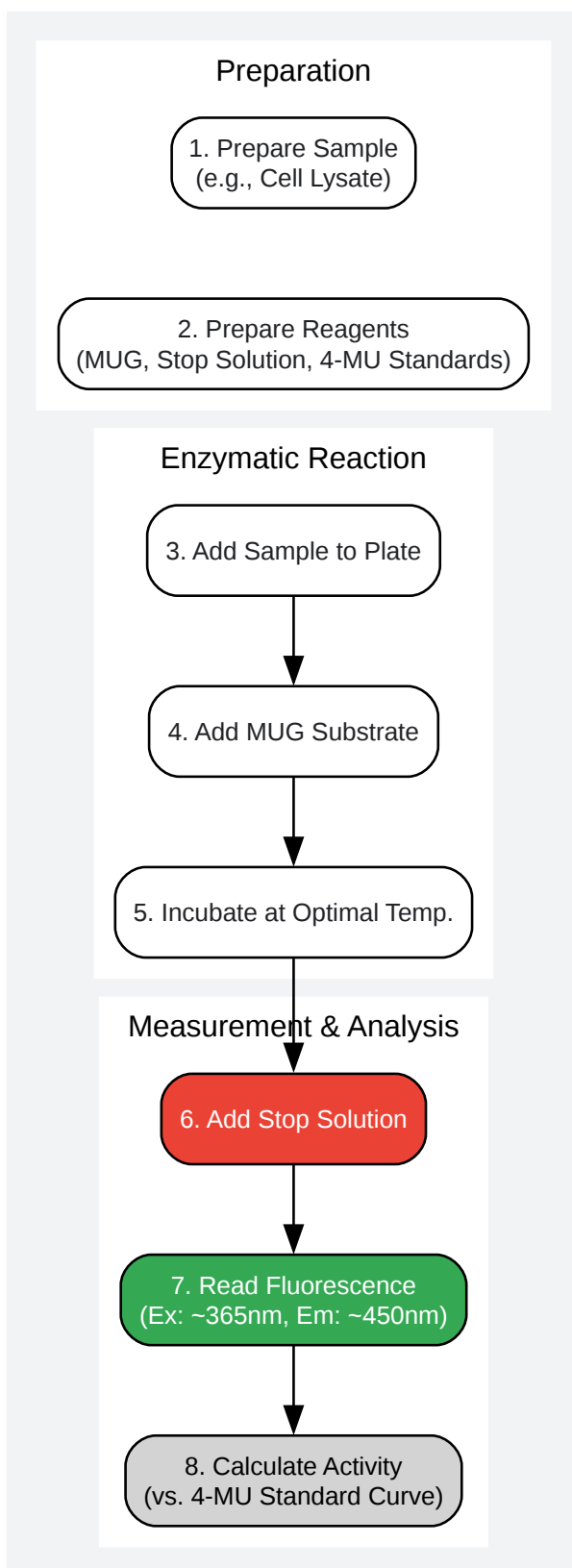
Reagent Preparation

- Assay Buffer: Prepare a suitable buffer for the enzymatic reaction (e.g., Z-buffer, PBS). The optimal pH for the enzyme should be considered.

- **MUG Substrate Solution:** Prepare a stock solution of MUG (e.g., 1 mg/mL) in a solvent like DMSO.[\[14\]](#)
- **Stop Solution:** Prepare a high pH buffer to terminate the reaction and maximize 4-MU fluorescence. A common choice is 0.1 M Glycine-NaOH, pH 10.5 or 1 M Sodium Carbonate (Na_2CO_3).[\[9\]](#)[\[14\]](#)
- **4-MU Standard:** Prepare a stock solution of 4-Methylumbelliferone (e.g., 10 mM in DMSO) and create a dilution series in the Stop Solution to generate a standard curve.
- **Cell Lysate:** If using cell extracts, lyse the cells using an appropriate method (e.g., freeze-thaw, sonication, or lysis buffers like Mammalian PE LB™) and clarify the lysate by centrifugation.

Assay Procedure

- **Sample Addition:** Add your samples (e.g., purified enzyme or cell lysate) to the wells of a 96-well microplate.
- **Initiate Reaction:** Add the MUG substrate solution to each well to start the enzymatic reaction.
- **Incubation:** Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 15-60 minutes).[\[14\]](#) The incubation time should be optimized to ensure the reaction is within the linear range.
- **Terminate Reaction:** Add the Stop Solution to each well. This will halt the enzymatic reaction and shift the pH to the optimal range for 4-MU fluorescence.[\[9\]](#)
- **Fluorescence Measurement:** Read the fluorescence on a microplate fluorometer. Use an excitation wavelength of approximately 360-365 nm and an emission wavelength of 445-460 nm.[\[3\]](#)[\[13\]](#)[\[15\]](#)
- **Data Analysis:** Use the standard curve generated from the 4-MU dilutions to convert the fluorescence readings of the samples into the concentration or amount of product formed. Calculate the enzyme activity, typically expressed in units per milligram of protein or per volume of sample.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sensitive, Fluorescent Beta Galactosidase Reporter Assay [gbiosciences.com]
- 4. Measuring β -Galactosidase Activity in Gram-Positive Bacteria Using a Whole-Cell Assay with MUG as a Fluorescent Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycosynth - 4-Methylumbelliferyl beta-D-galactopyranoside [glycosynth.co.uk]
- 6. 4-Methylumbelliferone CAS#: 90-33-5 [m.chemicalbook.com]
- 7. probes.bocsci.com [probes.bocsci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
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